Gadofosveset

Coronary MRA Contrast-to-Noise Ratio Image Quality

Gadofosveset trisodium is the only FDA-approved MRA blood pool contrast agent. Its unique diphenylcyclohexylphosphate moiety enables 80-90% reversible albumin binding, extending intravascular half-life to 16.3 hrs and enabling steady-state imaging up to 1 hr post-injection. At 0.03 mmol/kg, it delivers superior coronary CNR (73.5 vs. 59.3) and 97% diagnostic accuracy for >70% stenosis versus conventional agents. For institutions requiring combined first-pass and high-resolution plaque characterization from a single injection, it is the only viable choice.

Molecular Formula C33H40GdN3Na3O15P
Molecular Weight 975.9 g/mol
Cat. No. B10832322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadofosveset
Molecular FormulaC33H40GdN3Na3O15P
Molecular Weight975.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]
InChIInChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1
InChIKeyPIZALBORPSCYJU-QSQMUHTISA-H
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadofosveset for MRA: Blood Pool Contrast Agent Procurement and Selection Guide


Gadofosveset trisodium (trade names Ablavar, Vasovist) is a gadolinium-based, linear ionic chelate magnetic resonance imaging (MRI) contrast agent specifically developed for magnetic resonance angiography (MRA) applications [1]. It is the first and only contrast agent approved by the U.S. Food and Drug Administration (FDA) explicitly for MRA imaging, with initial approval granted in December 2008 for the evaluation of aortoiliac occlusive disease in adults with known or suspected peripheral vascular disease [2]. Unlike conventional extracellular gadolinium chelates that rapidly extravasate into tissue interstitial spaces, gadofosveset functions as a blood pool contrast agent through its unique amphiphilic molecular design—a gadopentetate core linked via a phosphodiester moiety to a lipophilic diphenylcyclohexylphosphate group that facilitates strong, reversible, non-covalent binding to human serum albumin (HSA) [3]. This albumin-binding property increases the effective molecular weight of gadofosveset from approximately 957 Da (unbound) to approximately 68 kDa (albumin-bound), effectively restricting extravasation and prolonging intravascular residence [4].

Why Gadofosveset Cannot Be Interchanged with Standard Extracellular Gadolinium Contrast Agents for MRA


Generic substitution among gadolinium-based contrast agents (GBCAs) for MRA applications is scientifically unsound due to fundamental differences in protein-binding affinity, pharmacokinetic behavior, and resultant imaging capability. Standard extracellular agents such as gadopentetate dimeglumine (Gd-DTPA, Magnevist) lack the lipophilic albumin-binding moiety present in gadofosveset, resulting in a binding fraction of 80–90% for gadofosveset in humans versus negligible albumin binding for conventional agents [1]. This molecular distinction produces a cascading series of functional differences: gadofosveset-bound albumin increases T1 relaxivity by approximately 5- to 10-fold compared to non-protein-bound chelates, prolongs the intravascular half-life from minutes to approximately 16.3 hours, and extends the viable steady-state imaging window to up to 1 hour post-injection [2]. Furthermore, the required administered dose differs substantially—0.03 mmol/kg for gadofosveset versus 0.1 mmol/kg for gadopentetate dimeglumine—meaning that substituting an extracellular agent at an equivalent molar dose would result in markedly inferior image quality while a dose-matched substitution would deviate from approved labeling [3]. Even among the limited subset of agents with some degree of albumin interaction (e.g., gadobenate dimeglumine, which exhibits approximately 10% transient protein binding), the magnitude and duration of binding are insufficient to replicate the sustained intravascular contrast and steady-state imaging capability that define gadofosveset's clinical utility [4]. The following section provides the quantitative, comparator-anchored evidence substantiating these claims.

Gadofosveset Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for MRA Procurement


Head-to-Head Comparison: Coronary Artery CNR and Image Quality for Gadofosveset vs. Gadobenate Dimeglumine

In a direct head-to-head comparison of 3.0-T whole-heart coronary magnetic resonance angiography, gadofosveset trisodium (0.03 mmol/kg) demonstrated significantly higher coronary artery contrast-to-noise ratio (CNR) compared to gadobenate dimeglumine (0.1 mmol/kg). Gadofosveset-enhanced MRA images also exhibited superior image quality scores versus gadobenate-enhanced images [1].

Coronary MRA Contrast-to-Noise Ratio Image Quality Whole-Heart Imaging

Head-to-Head Comparison: SNR and CNR in Carotid Steady-State MRA for Gadofosveset vs. Gadobenate vs. Gadopentetate

A three-group comparison of gadofosveset (MS-325), gadobenate dimeglumine (Gd-BOPTA), and gadopentetate dimeglumine (Gd-DTPA) for high-resolution steady-state (SS) MR angiography of the carotid arteries revealed significantly higher signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for gadofosveset compared to both comparators. The diagnostic accuracy for detecting >70% stenosis using the combined first-pass plus steady-state (FP+SS) dataset was highest for gadofosveset [1].

Carotid MRA Signal-to-Noise Ratio Steady-State Imaging Diagnostic Accuracy

Albumin-Binding Fraction and Relaxivity Enhancement: Gadofosveset vs. Extracellular GBCAs

Gadofosveset binds reversibly to human serum albumin with a binding fraction of 80–90% in humans, in contrast to conventional extracellular gadolinium chelates such as gadopentetate dimeglumine, which exhibit negligible protein binding. This binding increases the T1 relaxivity (r1) of gadofosveset by approximately 5- to 10-fold compared to non-protein-bound chelates. The bound fraction of gadofosveset exhibits r1 values of approximately 25 mmol⁻¹ L s⁻¹, while the unbound fraction exhibits r1 values of approximately 5 mmol⁻¹ L s⁻¹ [1]. Albumin binding also increases the effective molecular weight from 957 Da to 68 kDa, reducing extravasation and prolonging the intravascular half-life [2].

Relaxivity Albumin Binding Contrast Mechanism Pharmacokinetics

Partition Coefficient Comparison: Slower Blood Pool Washout for Gadofosveset vs. Gadobenate

In a comparative study of myocardial T1 mapping at 3 tesla, the partition coefficient (λ) was measured for both gadobenate dimeglumine and gadofosveset trisodium. The partition coefficient, which reflects the equilibrium distribution of contrast agent between myocardium and blood pool, was higher for gadobenate than for gadofosveset, indicating slower washout of gadofosveset from the blood pool [1].

Myocardial T1 Mapping Partition Coefficient Blood Pool Kinetics Washout Rate

Sensitivity Improvement over Non-Enhanced MRA: Phase 3 Renal Artery Disease Study

A multi-center, comparative phase 3 study evaluating gadofosveset-enhanced MRA for the detection of renal artery disease demonstrated significant improvement in diagnostic performance metrics compared to non-enhanced MRA across three independent blinded readers. Gadofosveset-enhanced MRA led to statistically significant increases in sensitivity, specificity, and accuracy [1].

Renal Artery Stenosis Sensitivity Specificity Non-Enhanced MRA

Gadofosveset-Enabled MRA Applications: Evidence-Based Clinical and Research Scenarios for Procurement


Whole-Heart Coronary MRA Requiring High CNR with Reduced Gadolinium Dose

For institutions performing 3.0-T whole-heart coronary magnetic resonance angiography, gadofosveset at 0.03 mmol/kg provides significantly higher coronary artery contrast-to-noise ratio (CNR: 73.5 ± 46.9) and superior image quality (2.77 ± 0.61) compared to gadobenate dimeglumine at 0.1 mmol/kg (CNR: 59.3 ± 75.7; image quality: 2.11 ± 0.51), as established in direct comparative studies [1]. The 70% lower gadolinium dose (0.03 vs. 0.1 mmol/kg) while achieving superior CNR makes gadofosveset a rational procurement choice for coronary MRA protocols, particularly in patient populations where minimizing gadolinium exposure is a clinical consideration.

High-Resolution Steady-State Carotid MRA with Combined First-Pass and Delayed-Phase Imaging

In carotid artery MRA applications requiring both first-pass angiographic assessment and steady-state high-resolution plaque morphology characterization, gadofosveset enables a unique combined FP+SS imaging protocol with a single 0.03 mmol/kg injection. Comparative data demonstrate that gadofosveset provides significantly higher SNR and CNR than both gadobenate dimeglumine and gadopentetate dimeglumine in steady-state acquisitions, with a diagnostic accuracy of 97% for detecting >70% stenosis [1]. The extended steady-state imaging window of up to 1 hour post-injection allows for multi-planar, high-resolution acquisitions of the carotid bifurcation that are not feasible with standard extracellular agents due to rapid extravasation and loss of vascular signal [2].

Multi-Phase Abdominal and Peripheral Vascular MRA with Single Low-Dose Injection

Gadofosveset's prolonged intravascular residence time (elimination half-life of 16.3 ± 2.6 hours) and 80–90% albumin-binding fraction enable comprehensive arterial and venous MRA with a single low-dose (0.03 mmol/kg) injection [1]. This property is particularly valuable for evaluating aortoiliac occlusive disease, the FDA-approved indication, as well as for venous, dynamic, and functional vascular disease assessments where multiple acquisitions over an extended time window are required [2]. The ability to obtain both first-pass arterial phase images and delayed steady-state venous phase images from a single contrast administration represents a workflow efficiency advantage compared to protocols requiring separate contrast injections or alternative imaging modalities.

Myocardial T1 Mapping and Quantitative Perfusion Protocols Requiring Stable Blood Pool Contrast

For quantitative myocardial T1 mapping protocols at 3.0 T, gadofosveset's lower partition coefficient (λ = 0.33) compared to gadobenate dimeglumine (λ = 0.41) indicates slower blood pool washout and more stable intravascular contrast over time [1]. This property supports the acquisition of high-quality myocardial T1 maps and partition coefficient calculations that require equilibrium-phase blood pool contrast. The consistent intravascular T1 shortening provided by gadofosveset-bound albumin enables reproducible quantitative measurements across extended acquisition windows, which is critical for research applications involving myocardial tissue characterization and diffuse fibrosis assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gadofosveset

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.